

2-(Trifluoromethoxy)anisole molecular structure and weight

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)anisole

Cat. No.: B1351064

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Technical Guide: 2-(Trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole, systematically named 1-Methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound of interest in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the benzene ring imparts unique physicochemical properties to the molecule. The trifluoromethoxy group, in particular, is a key structural motif in modern drug discovery. It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[1][2][3][4]} This guide provides a summary of the known properties of **2-(Trifluoromethoxy)anisole**, discusses general synthetic approaches, and contextualizes its potential applications in research and development.

Molecular Structure and Properties

The molecular structure of **2-(Trifluoromethoxy)anisole** consists of a benzene ring substituted with a methoxy group and a trifluoromethoxy group at adjacent positions (ortho substitution).

Chemical Structure:

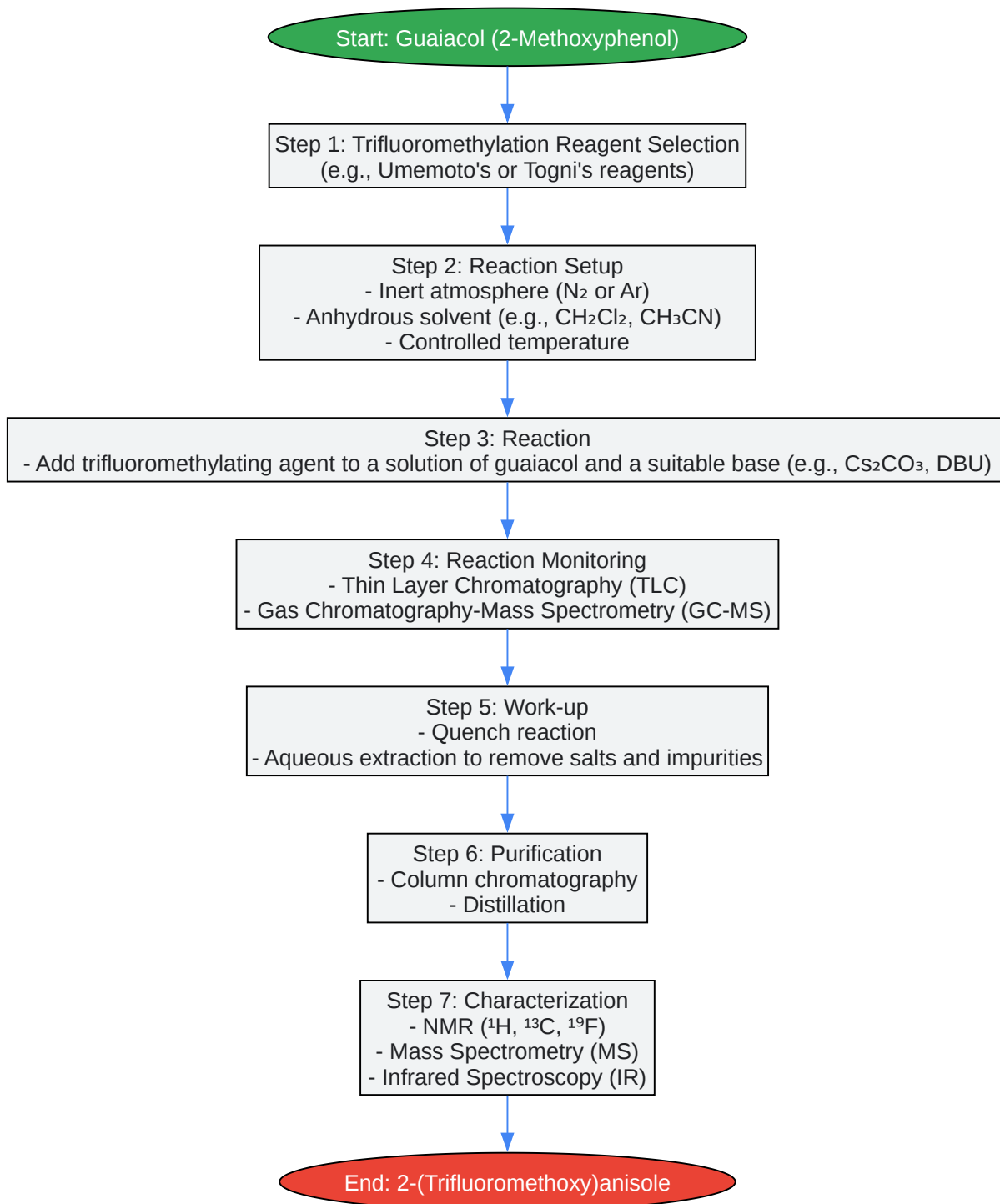
A summary of the key quantitative data for **2-(Trifluoromethoxy)anisole** is presented in the table below.

Property	Value	Reference
IUPAC Name	1-Methoxy-2-(trifluoromethoxy)benzene	[5]
Synonyms	2-(Trifluoromethoxy)anisole	
CAS Number	261952-22-1	[5]
Molecular Formula	C ₈ H ₇ F ₃ O ₂	
Molecular Weight	192.14 g/mol	[5]
Density	1.249 g/cm ³	[6]
Boiling Point	145 °C	[6]
Purity	≥98.0% (typical commercial grade)	[6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Trifluoromethoxy)anisole** is not readily available in the public domain, general methods for the synthesis of aryl trifluoromethyl ethers can be adapted. One common strategy involves the trifluoromethylation of a corresponding phenol. A generalized workflow for such a synthesis is outlined below.

General Synthesis Workflow for Aryl Trifluoromethyl Ethers



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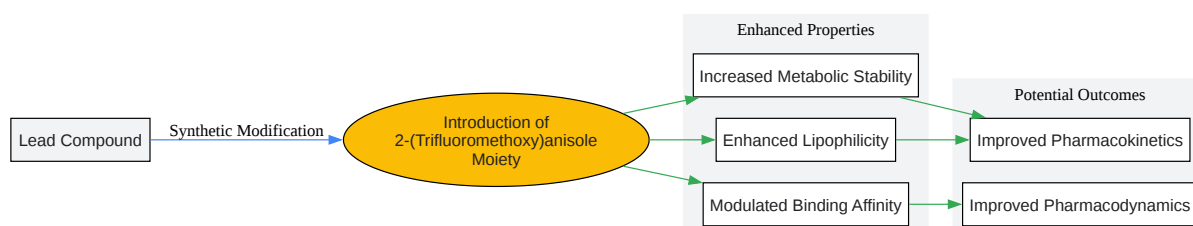
Caption: A generalized workflow for the synthesis of **2-(Trifluoromethoxy)aniso**le from guaiacol.

Role in Drug Development and Medicinal Chemistry

The trifluoromethoxy group is a privileged substituent in medicinal chemistry due to its unique combination of properties.^[2]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the half-life of a drug.^[2]
- **Lipophilicity:** The $-OCF_3$ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.^[2]
- **Modulation of Physicochemical Properties:** As a strong electron-withdrawing group, the trifluoromethoxy substituent can significantly alter the pK_a of nearby functional groups, influencing a drug's solubility and binding interactions with its target.^{[1][2]}

While no specific signaling pathways involving **2-(Trifluoromethoxy)aniso**le have been reported, its role as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with a variety of biological targets. The general impact of the trifluoromethoxy group on a drug candidate's properties can be visualized as a logical relationship.



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Caption: Logical relationship illustrating the influence of the trifluoromethoxy group on drug properties.

Conclusion

2-(Trifluoromethoxy)anisole is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its molecular structure, characterized by the ortho-disposed methoxy and trifluoromethoxy groups, provides a unique platform for further chemical modifications. While detailed experimental protocols for its synthesis and specific biological activities are not widely documented, the known properties of the trifluoromethoxy group underscore the potential of **2-(Trifluoromethoxy)anisole** as a key intermediate in the development of novel chemical entities with enhanced properties. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential.

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